![molecular formula C15H14Cl2N6O B2984009 (E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 539805-73-7](/img/structure/B2984009.png)
(E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-b][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The presence of the [1,2,4]triazolo[4,3-b][1,2,4]triazine core suggests that the compound may have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, nitration of similar compounds has been achieved using nitric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, similar compounds have been found to have good density and high decomposition temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Derivatives of the compound have been synthesized through various chemical reactions, demonstrating the compound's versatility in synthetic chemistry (Mironovich & Kostina, 2012).
Structural Analysis : Studies have detailed the molecular structure of related compounds, providing insights into their chemical properties and potential applications (Hwang et al., 2006).
Biological and Pharmacological Potential
Antioxidant Properties : Some derivatives have shown antioxidant properties, suggesting potential for pharmacological uses (Novodvorskyi et al., 2020).
Antimicrobial Activities : Certain derivatives have exhibited antimicrobial properties, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Advanced Applications
Larvicidal Activities : Some novel triazinone derivatives have shown effectiveness in mosquito larvicidal activity, opening avenues for pest control applications (Kumara et al., 2015).
Inhibition of CYP1A1 Activity : Novel fused 1,2,4-triazine derivatives have been explored for their inhibitory activities, potentially leading to new anticancer drugs (El Massry et al., 2012).
Mechanism of Action
properties
IUPAC Name |
6-tert-butyl-8-[(E)-(2,4-dichlorophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6O/c1-15(2,3)12-13(24)23(14-20-18-8-22(14)21-12)19-7-9-4-5-10(16)6-11(9)17/h4-8H,1-3H3/b19-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIJTRLZUUBCNK-FBCYGCLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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